molecular formula C16H17N3O3S2 B3037979 2-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)-N'-[(1E)-(thiophen-2-yl)methylidene]benzohydrazide CAS No. 685108-32-1

2-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)-N'-[(1E)-(thiophen-2-yl)methylidene]benzohydrazide

Cat. No.: B3037979
CAS No.: 685108-32-1
M. Wt: 363.5 g/mol
InChI Key: LEVYGSDZTRYMHT-SFQUDFHCSA-N
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Description

2-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)-N’-[(1E)-(thiophen-2-yl)methylidene]benzohydrazide is a complex organic compound that features a thiomorpholine ring, a thiophene ring, and a benzohydrazide moiety

Scientific Research Applications

2-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)-N’-[(1E)-(thiophen-2-yl)methylidene]benzohydrazide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)-N’-[(1E)-(thiophen-2-yl)methylidene]benzohydrazide typically involves multiple steps. One common approach is to start with the preparation of the thiomorpholine ring, followed by the introduction of the thiophene and benzohydrazide groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)-N’-[(1E)-(thiophen-2-yl)methylidene]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The thiomorpholine ring can be oxidized to introduce additional functional groups.

    Reduction: The compound can be reduced to modify the thiophene ring or the benzohydrazide moiety.

    Substitution: Substitution reactions can occur at the thiophene ring or the benzohydrazide group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Mechanism of Action

The mechanism of action of 2-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)-N’-[(1E)-(thiophen-2-yl)methylidene]benzohydrazide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, and other cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)acetate
  • 2-(1,1-dioxo-1lambda6-thiomorpholin-3-yl)acetic acid hydrochloride

Uniqueness

Compared to similar compounds, 2-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)-N’-[(1E)-(thiophen-2-yl)methylidene]benzohydrazide is unique due to its specific combination of functional groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-(1,1-dioxo-1,4-thiazinan-4-yl)-N-[(E)-thiophen-2-ylmethylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3S2/c20-16(18-17-12-13-4-3-9-23-13)14-5-1-2-6-15(14)19-7-10-24(21,22)11-8-19/h1-6,9,12H,7-8,10-11H2,(H,18,20)/b17-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEVYGSDZTRYMHT-SFQUDFHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCN1C2=CC=CC=C2C(=O)NN=CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CS(=O)(=O)CCN1C2=CC=CC=C2C(=O)N/N=C/C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)-N'-[(1E)-(thiophen-2-yl)methylidene]benzohydrazide
Reactant of Route 2
Reactant of Route 2
2-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)-N'-[(1E)-(thiophen-2-yl)methylidene]benzohydrazide
Reactant of Route 3
2-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)-N'-[(1E)-(thiophen-2-yl)methylidene]benzohydrazide
Reactant of Route 4
2-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)-N'-[(1E)-(thiophen-2-yl)methylidene]benzohydrazide
Reactant of Route 5
2-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)-N'-[(1E)-(thiophen-2-yl)methylidene]benzohydrazide
Reactant of Route 6
Reactant of Route 6
2-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)-N'-[(1E)-(thiophen-2-yl)methylidene]benzohydrazide

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